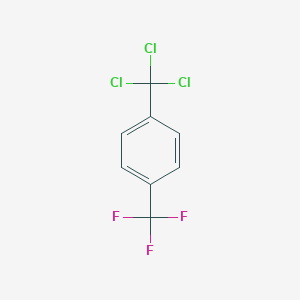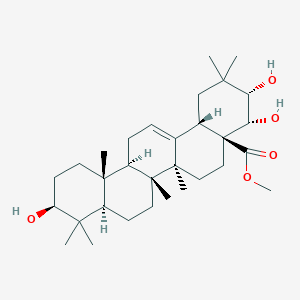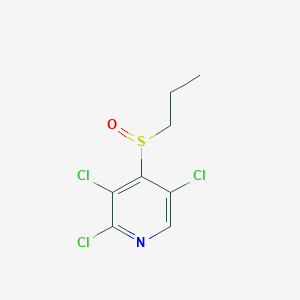![molecular formula C39H74NO8P B084114 [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate CAS No. 14018-09-8](/img/structure/B84114.png)
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, commonly known as edelfosine, is a synthetic lipid compound that has been studied for its potential therapeutic applications in various diseases. Edelfosine is a phospholipid analogue that has been shown to exhibit anticancer, antiparasitic, and antiviral activities.
Mécanisme D'action
The mechanism of action of edelfosine involves its interaction with cell membranes, leading to the disruption of lipid rafts and subsequent activation of signaling pathways that induce apoptosis in cancer cells. Edelfosine has also been shown to inhibit phosphatidylcholine synthesis, leading to the accumulation of diacylglycerol and subsequent activation of protein kinase C.
Effets Biochimiques Et Physiologiques
Edelfosine has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit cell proliferation and migration, and induce cell cycle arrest. In addition, edelfosine has been shown to exhibit immunomodulatory effects by enhancing the activity of natural killer cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
Edelfosine has several advantages for lab experiments, including its stability and ease of synthesis. However, edelfosine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of edelfosine. One potential direction is the development of edelfosine derivatives with improved potency and selectivity for specific diseases. Another direction is the investigation of the immunomodulatory effects of edelfosine and its potential use in immunotherapy. Additionally, the use of edelfosine in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
Edelfosine can be synthesized by the condensation of octadecadienoic acid and 2-aminoethanol, followed by phosphorylation with phosphorus oxychloride and subsequent reaction with 3-chloro-1,2-propanediol. The resulting product is purified by chromatography to obtain pure edelfosine.
Applications De Recherche Scientifique
Edelfosine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Edelfosine has also been studied for its antiparasitic activity against Leishmania and Trypanosoma parasites, and antiviral activity against HIV and herpes simplex virus.
Propriétés
Numéro CAS |
14018-09-8 |
|---|---|
Nom du produit |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
Formule moléculaire |
C39H74NO8P |
Poids moléculaire |
716 g/mol |
Nom IUPAC |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17- |
Clé InChI |
HBZNVZIRJWODIB-BCTRXSSUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Synonymes |
1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine 1-palmitoyl-2-linoleoylphosphatidylethanolamine 1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine 1-PLPEA PLPE-d31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



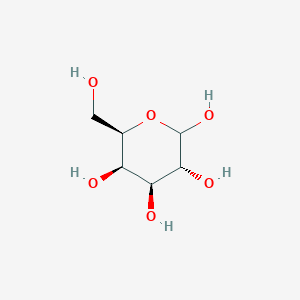
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
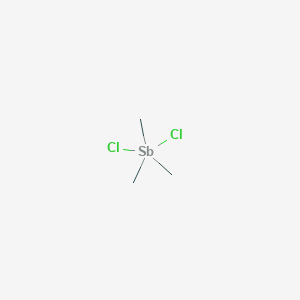
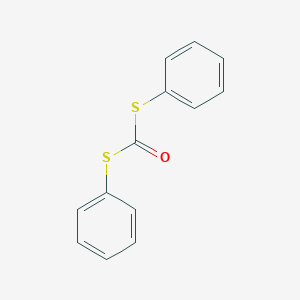
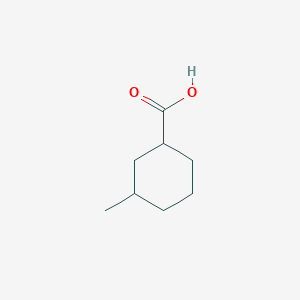

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
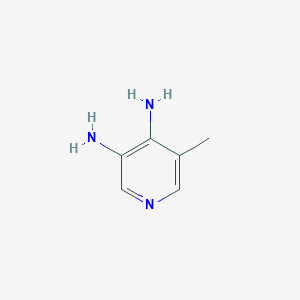
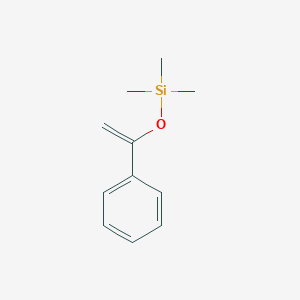
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)
